2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole
Overview
Description
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a benzyl sulfanyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the alkylation of 2-chloro-6-fluorobenzyl chloride with a suitable thiol to form the benzyl sulfanyl intermediate . This intermediate is then reacted with an imidazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole apart from similar compounds is its specific substitution pattern on the imidazole ring and the presence of both chlorine and fluorine atoms on the benzyl group.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-bis(2-methylpropyl)-1-propylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClFN2S/c1-6-10-25-20(12-15(4)5)19(11-14(2)3)24-21(25)26-13-16-17(22)8-7-9-18(16)23/h7-9,14-15H,6,10-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMVFZSGGMZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=C(C=CC=C2Cl)F)CC(C)C)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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